molecular formula C5H11F3O3SSi B1334205 (Trimethylsilyl)methyl trifluoromethanesulfonate CAS No. 64035-64-9

(Trimethylsilyl)methyl trifluoromethanesulfonate

Cat. No. B1334205
M. Wt: 236.29 g/mol
InChI Key: VMDMAAJZSXXCQV-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

Under nitrogen atmosphere (trimethylsilyl)methyl trifluoromethanesulfonate (16.3 mmol) is added dropwise to a mixture of 2-methylthio-1,3-thiazole (15.5 mmol) in MeCN (75 mL). The mixture is treated with propynoic acid ethyl ester (23.2 mmol), kept with occasional shaking for 30 min at RT and added dropwise to a vigorously stirred solution of CsF (21.7 mmol) and propynoic acid ethyl ester (23.2 mmol) in MeCN (75 mL). After stirring for 1 h the mixture is concentrated in vacuo, diluted with DCM (100 mL), washed twice with water and twice with brine and dried over Na2SO4. The solvents are removed in vacuo and the residue is purified by FC (gradient: heptane to heptane/EtOAc 8/2) to give the desired product.
Quantity
16.3 mmol
Type
reactant
Reaction Step One
Quantity
15.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
23.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
21.7 mmol
Type
reactant
Reaction Step Three
Quantity
23.2 mmol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)S(OC[Si](C)(C)C)(=O)=O.CS[C:16]1[S:17][CH:18]=[CH:19][N:20]=1.[CH2:21]([O:23][C:24](=[O:27])[C:25]#[CH:26])[CH3:22].[F-].[Cs+]>CC#N>[CH2:21]([O:23][C:24]([C:25]1[CH:26]=[CH:2][N:20]2[CH:19]=[CH:18][S:17][C:16]=12)=[O:27])[CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
16.3 mmol
Type
reactant
Smiles
FC(S(=O)(=O)OC[Si](C)(C)C)(F)F
Name
Quantity
15.5 mmol
Type
reactant
Smiles
CSC=1SC=CN1
Name
Quantity
75 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
23.2 mmol
Type
reactant
Smiles
C(C)OC(C#C)=O
Step Three
Name
Quantity
21.7 mmol
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
23.2 mmol
Type
reactant
Smiles
C(C)OC(C#C)=O
Name
Quantity
75 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with occasional shaking for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 h the mixture
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with DCM (100 mL)
WASH
Type
WASH
Details
washed twice with water and twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by FC (gradient: heptane to heptane/EtOAc 8/2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1C=CN2C1SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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